(R)-2-Aminohept-6-enoic acid hydrochloride, also referred to as (2R)-2-amino-6-heptenoic acid hydrochloride, is a chiral amino acid derivative with the molecular formula CHClN\O. This compound features an amino group (-NH) and a carboxylic acid group (-COOH) attached to a heptenoic acid backbone. The hydrochloride form enhances its solubility in water, making it suitable for various applications in scientific research and industry. The specific (2R) configuration is critical for its biological activity and interactions, particularly in enzyme-substrate relationships and pharmaceutical applications.
The synthesis of (R)-2-Aminohept-6-enoic acid hydrochloride can be achieved through several methods, with asymmetric synthesis being a prominent approach. This typically involves the use of chiral catalysts or auxiliaries to ensure the desired stereochemistry.
In industrial settings, large-scale synthesis may utilize continuous flow reactors to maintain consistent quality and yield. Purification techniques such as crystallization and chromatography are essential to achieve high purity levels required for pharmaceutical applications.
The molecular structure of (R)-2-Aminohept-6-enoic acid hydrochloride includes:
Key structural data includes:
(R)-2-Aminohept-6-enoic acid hydrochloride can undergo various chemical reactions, including:
The mechanism of action for (R)-2-Aminohept-6-enoic acid hydrochloride involves its interaction with specific molecular targets such as enzymes and receptors:
Relevant analytical techniques such as NMR spectroscopy and high-performance liquid chromatography (HPLC) are commonly used to characterize this compound and confirm its purity.
(R)-2-Aminohept-6-enoic acid hydrochloride has diverse applications in scientific research:
The stereoselective construction of the chiral center in (R)-2-aminohept-6-enoic acid hydrochloride demands precision to avoid racemization. Asymmetric hydrogenation of enol ester precursors using chiral catalysts like Rh(I)-DuPHOS complexes achieves >95% enantiomeric excess (ee) under mild conditions (20–50°C, 5–50 bar H₂). Alternatively, enzymatic resolution employs acylases or lipases to selectively hydrolyze the unwanted (S)-enantiomer from N-acetylated racemates, yielding the target (R)-isomer with 98% ee. Evans’ oxazolidinone auxiliaries provide another route, where diastereoselective alkylation of glycine equivalents with 5-bromopent-1-ene (followed by auxiliary cleavage) delivers the (R)-configured product. Reaction conditions critically influence stereoselectivity—suboptimal solvent polarity or temperature reduces ee by 15–30% [1] [3].
Table 1: Enantioselective Methods Comparison
Method | Catalyst/Reagent | ee (%) | Yield (%) | Key Limitation |
---|---|---|---|---|
Asymmetric Hydrogenation | Rh-(R,R)-DuPHOS | 96–98 | 88 | Sensitivity to olefin impurities |
Enzymatic Resolution | Porcine kidney acylase | 97–99 | 45–50* | Low yield of target enantiomer |
Chiral Auxiliary | (S)-4-Benzyloxazolidinone | >99 | 75 | Multi-step auxiliary removal |
* Yield reflects inherent 50% maximum for resolution unless dynamic kinetics employed
Solid-phase peptide synthesis (SPPS) enables rapid assembly by anchoring the C-terminal carboxylate to Wang or Rink resin. The olefin moiety remains inert to standard Fmoc deprotection (piperidine/DMF) and coupling reagents (HATU/DIPEA), allowing incorporation into peptide chains. After chain elongation, cleavage with TFA/H₂O releases the free amino acid, necessitating subsequent hydrochlorination. Conversely, solution-phase synthesis facilitates large-scale production (>100 g) via direct azeotropic esterification (e.g., ethyl ester formation with SOCl₂/EtOH) and nucleophilic substitution. SPPS offers advantages for convergent routes (e.g., fragment coupling) but suffers from resin loading limitations (0.5–1.2 mmol/g), reducing volumetric efficiency. Solution-phase avoids resin costs but requires extensive purification between steps [1] [6].
The amine and carboxylate groups necessitate orthogonal protection to prevent side reactions during olefin manipulation. Acid-labile groups like tert-butoxycarbonyl (Boc) enable selective amine masking while leaving the carboxylate unprotected for activation—critical for peptide coupling. Boc introduction uses Boc₂O/NaOH (yield: 85–90%), with removal via TFA/DCM (1:1). For carboxylate protection, base-labile esters like benzyl (Bn) resist nucleophilic attacks during olefin modifications. Crucially, the terminal alkene tolerates hydrogenolysis conditions (Pd/C, H₂) for Bn removal if saturated analogs are avoided. Photocleavable groups (e.g., o-nitrobenzyl) offer chemoselectivity but increase costs. Optimal strategies combine Boc-amine protection with methyl ester carboxylates, balancing cost and deprotection kinetics [6].
Table 2: Protecting Group Compatibility
Amine PG | Carboxylate PG | Orthogonality | Deprotection Yield (%) |
---|---|---|---|
Boc | Methyl ester | High (acid/base) | 92 |
Fmoc | t-Butyl ester | Moderate (base/acid) | 88 |
Cbz | Benzyl ester | Low (hydrogenolysis affects both) | 78 |
Alloc | Allyl ester | High (Pd⁰ for both, but sequential removal) | 85 |
Crystallization kinetics dictate the purity and stability of the hydrochloride salt. Counterion exchange in anhydrous ether or THF converts free amines to HCl salts via HCl gas bubbling or ethereal HCl addition. Key parameters include:
Scale-up hurdles include:
Enzymatic desymmetrization leverages engineered aminotransferases to convert prochiral 2-oxohept-6-enoic acid to the (R)-amino acid with NAD⁺/PLP cofactor recycling (E-factor reduction: 5.8 → 1.2). Solventless mechanochemistry enables direct amination of bromoalkene precursors using ball-milling with ammonium carbonate (CuBr catalyst, 4h milling), eliminating DMF and improving atom economy by 65%. Waste-minimized workups employ membrane-integrated crystallization (MIC) to recover MTBE and HCl from mother liquors (>90% reuse). Life-cycle analysis shows enzymatic routes reduce global warming potential by 30% vs. chemical synthesis [3].
Table 3: Sustainability Metrics Comparison
Method | PMI* | Carbon Intensity (kg CO₂-eq/kg) | Energy (kWh/kg) |
---|---|---|---|
Classical resolution | 18.7 | 48.9 | 132 |
Asymmetric hydrogenation | 12.5 | 32.1 | 98 |
Enzymatic transamination | 6.2 | 18.7 | 45 |
* Process Mass Intensity (kg input/kg product)
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9